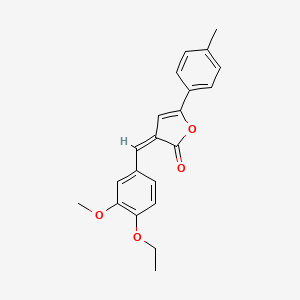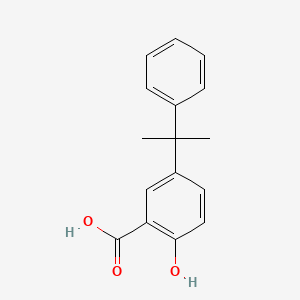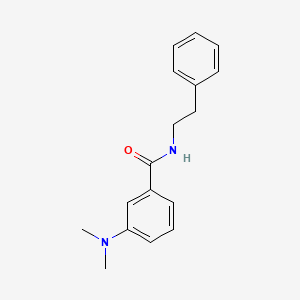
3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Furanones, including compounds similar to 3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, can be synthesized through various methods. One common approach involves the condensation of corresponding aldehydes with active methylene compounds in the presence of base catalysts. The synthesis of related compounds, such as 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, has been reported, where the compound was synthesized in THF solution and characterized using techniques like FT-IR, UV-Vis, NMR, MS, and X-ray diffraction (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of furanones is characterized by the furan ring and the substituents attached to it. X-ray crystallography studies provide detailed information on the molecular geometry, including bond lengths, angles, and the three-dimensional arrangement of atoms. For example, the crystal structure of related furanone derivatives has been determined, revealing how substituents influence the overall molecular conformation (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
Furanones undergo various chemical reactions due to the reactive nature of the furan ring and the ketone group. They can participate in nucleophilic additions, condensation reactions with aldehydes, and reactions with electrophiles and nucleophiles. The synthesis of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone involved reactions with nucleophilic and electrophilic reagents, leading to the formation of various derivatives, showcasing the compound's versatility in chemical transformations (M. Soliman & S. El-Sakka, 2017).
Applications De Recherche Scientifique
Synthesis and Bioactivity
Crystal Structure and Chemical Properties
Research on related furanone compounds includes the detailed examination of their crystal structures and chemical properties. For example, the study of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone provided insights into its molecular structure, confirming the orthorhombic system and specific cell parameters, which are crucial for understanding the compound's chemical behavior and potential applications (Wang Zhao-yang, 2012).
Aroma Chemicals and Flavor Compounds
Furanone derivatives, including those structurally related to 3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, are key in the food industry for their sensory properties. Compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its derivatives are considered key flavor compounds in many fruits and are highly appreciated by the food industry for their attractive sensory properties (W. Schwab, 2013).
Catalysis and Chemical Synthesis
The catalytic applications of furanone derivatives have been explored, such as in the methoxycarbonylation of ethene to produce methyl propanoate. Studies on palladium complexes involving furanone derivatives reveal their high activity and selectivity in such catalytic processes, underscoring their potential in industrial chemical synthesis (W. Clegg et al., 1999).
Medicinal Chemistry and Cytotoxicity
Furanone derivatives, including 5-Arylidene-2(5H)-furanone derivatives, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The introduction of specific functional groups to the furanone core can significantly enhance cytotoxicity, indicating the potential of these compounds in developing anticancer agents (Seong-Cheol Bang et al., 2004).
Propriétés
IUPAC Name |
(3Z)-3-[(4-ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-4-24-18-10-7-15(12-20(18)23-3)11-17-13-19(25-21(17)22)16-8-5-14(2)6-9-16/h5-13H,4H2,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJSIRISTGESPV-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)furan-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)
![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)
![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5589753.png)
![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B5589763.png)

![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5589767.png)